molecular formula C20H12ClN3O3S B2803375 N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-(1,3-dioxoisoindol-2-yl)acetamide CAS No. 868674-09-3

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-(1,3-dioxoisoindol-2-yl)acetamide

Cat. No. B2803375
CAS RN: 868674-09-3
M. Wt: 409.84
InChI Key: LLSNGECAPYUCGX-XDOYNYLZSA-N
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Description

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-(1,3-dioxoisoindol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H12ClN3O3S and its molecular weight is 409.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Compound Derivation

The compound N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-(1,3-dioxoisoindol-2-yl)acetamide, related to the chemical family of benzothiazoles, plays a crucial role in the synthesis of various heterocyclic compounds. In research conducted by Zainab Muataz Mahmood and A. K. Ahmad (2020), a variety of heterocyclic compounds, including substituted imidazoles, triazines, and thiazolidines, were synthesized starting from 2-amino benzothiazole derivatives. These compounds were further reacted with different reagents like thiourea, urea, thiosemicarbazide, semicarbazide, and ammonium thiocyanate to produce a range of novel compounds. This study showcases the versatile applications of benzothiazole derivatives in synthesizing compounds with potential biological and chemical properties (Mahmood & Ahmad, 2020).

Antitumor Activity

L. Yurttaş, Funda Tay, and Ş. Demirayak (2015) synthesized a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic rings, using the 2-(4-aminophenyl)benzothiazole structure as a pharmacophoric group. These compounds were evaluated for their antitumor activity against a panel of human tumor cell lines, highlighting the potential of benzothiazole derivatives in cancer research. Among these, specific compounds showed considerable anticancer activity, indicating the significance of structural modifications in enhancing biological activities (Yurttaş, Tay, & Demirayak, 2015).

Metabolic Stability Improvements

Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors by Markian M Stec et al. (2011) revealed that compounds related to benzothiazole, such as N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, encountered metabolic deacetylation challenges. By exploring various 6,5-heterocycles as alternatives to the benzothiazole ring, the study aimed to enhance the metabolic stability of these inhibitors, demonstrating the importance of structural optimization in drug development (Stec et al., 2011).

Intramolecular Cyclization for Pyridinones Synthesis

O. A. Savchenko and colleagues (2020) explored the intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides, leading to the formation of 3-(heteroarylsulfanyl)- and 3-sulfanylpyridin-2(1H)-ones. This research underlines the synthetic utility of benzothiazole derivatives in creating pyridinone compounds with potential chemical and biological relevance (Savchenko et al., 2020).

properties

IUPAC Name

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O3S/c1-2-10-23-17-14(21)8-5-9-15(17)28-20(23)22-16(25)11-24-18(26)12-6-3-4-7-13(12)19(24)27/h1,3-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSNGECAPYUCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-(1,3-dioxoisoindol-2-yl)acetamide

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